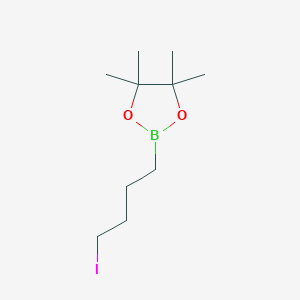
2-(4-Iodobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Cat. No. B1445297
Key on ui cas rn:
1236275-93-6
M. Wt: 309.98 g/mol
InChI Key: JSNVPKWJELUHJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09040703B2
Procedure details


While under a nitrogen atmosphere, a solution of 2-(4-bromobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (46.2 g, 0.176 mol, 1.0 equiv) and sodium iodide (52.8 g, 0.35 mol, 2 equiv) in acetone (176 mL, 1.0 M) was heated to 50° C. for 4 h. After cooling to room temperature the solution was concentrated under reduced pressure. The resulting residue was diluted with heptane (200 mL) and filtered through a short pad of silica gel (300 g) wetted with heptane. After eluting with a solution of 10% ethyl acetate in heptane (500 mL) the filtrate was concentrated to give 2-(4-iodobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane as a colorless oil (53.5 g, 98%). 1H NMR (CDCl3, 300 MHz) δ 3.18 (t, J=7.2 Hz, 2H), 1.90-1.78 (m, 2H), 1.58-1.44 (m, 2H), 1.24 (s, 12H), 0.79 (t, J=7.5 Hz, 2H); ESI-LCMS m/z calcd for C10H20BIO2: expected 310.1. found 311.1 (M+H)+.
Quantity
46.2 g
Type
reactant
Reaction Step One



Yield
98%
Identifiers


|
REACTION_CXSMILES
|
Br[CH2:2][CH2:3][CH2:4][CH2:5][B:6]1[O:10][C:9]([CH3:12])([CH3:11])[C:8]([CH3:14])([CH3:13])[O:7]1.[I-:15].[Na+]>CC(C)=O>[I:15][CH2:2][CH2:3][CH2:4][CH2:5][B:6]1[O:10][C:9]([CH3:12])([CH3:11])[C:8]([CH3:14])([CH3:13])[O:7]1 |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
46.2 g
|
|
Type
|
reactant
|
|
Smiles
|
BrCCCCB1OC(C(O1)(C)C)(C)C
|
|
Name
|
|
|
Quantity
|
52.8 g
|
|
Type
|
reactant
|
|
Smiles
|
[I-].[Na+]
|
|
Name
|
|
|
Quantity
|
176 mL
|
|
Type
|
solvent
|
|
Smiles
|
CC(=O)C
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
was concentrated under reduced pressure
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The resulting residue was diluted with heptane (200 mL)
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered through a short pad of silica gel (300 g)
|
WASH
|
Type
|
WASH
|
|
Details
|
After eluting with a solution of 10% ethyl acetate in heptane (500 mL) the filtrate
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
was concentrated
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ICCCCB1OC(C(O1)(C)C)(C)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 53.5 g | |
| YIELD: PERCENTYIELD | 98% | |
| YIELD: CALCULATEDPERCENTYIELD | 98.1% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
